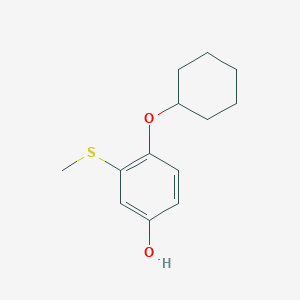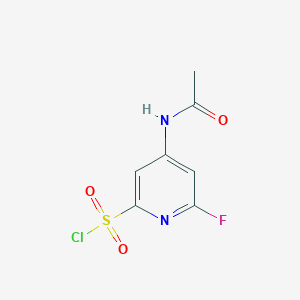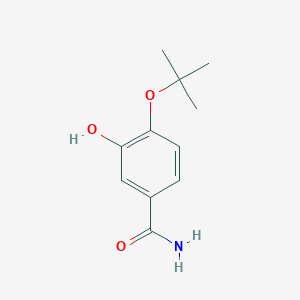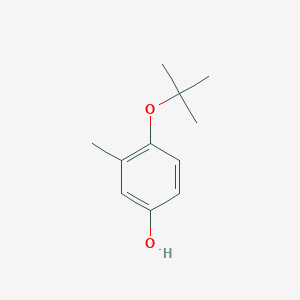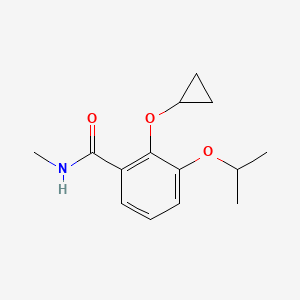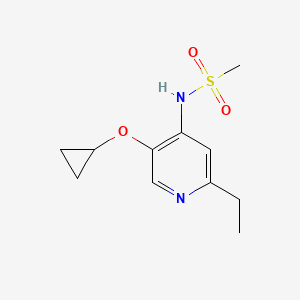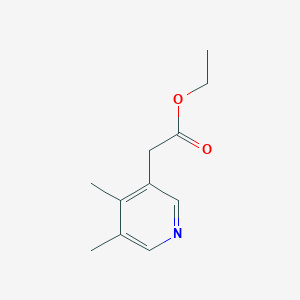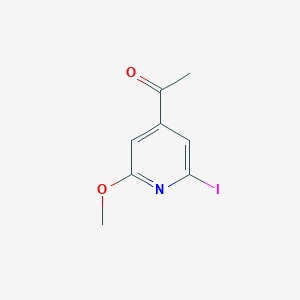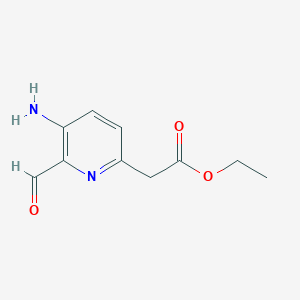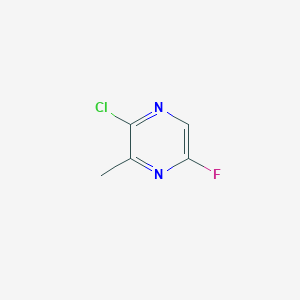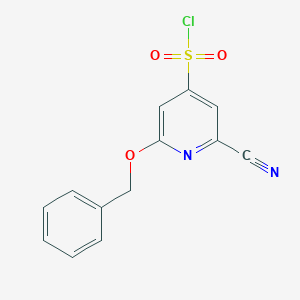
2-(Benzyloxy)-6-cyanopyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-6-cyanopyridine-4-sulfonyl chloride is an organic compound that features a pyridine ring substituted with benzyloxy, cyano, and sulfonyl chloride groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-cyanopyridine-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the corresponding sulfonic acid or sulfonate ester with thionyl chloride or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
科学的研究の応用
2-(Benzyloxy)-6-cyanopyridine-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop potential pharmaceutical agents due to its functional groups that can interact with biological targets.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used to study the interactions of sulfonyl chloride groups with biological molecules, providing insights into enzyme inhibition and protein modification.
作用機序
The mechanism of action of 2-(Benzyloxy)-6-cyanopyridine-4-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The benzyloxy and cyano groups may also contribute to the compound’s overall reactivity and binding affinity to molecular targets.
類似化合物との比較
2-(Benzyloxy)pyridine: Lacks the cyano and sulfonyl chloride groups, making it less reactive.
6-Cyanopyridine-4-sulfonyl chloride: Lacks the benzyloxy group, which may affect its solubility and reactivity.
2-(Benzyloxy)-4-sulfonyl chloride: Lacks the cyano group, which may influence its electronic properties and reactivity.
Uniqueness: 2-(Benzyloxy)-6-cyanopyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical reactions and applications in different fields.
特性
分子式 |
C13H9ClN2O3S |
|---|---|
分子量 |
308.74 g/mol |
IUPAC名 |
2-cyano-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClN2O3S/c14-20(17,18)12-6-11(8-15)16-13(7-12)19-9-10-4-2-1-3-5-10/h1-7H,9H2 |
InChIキー |
BNIKZJNRRQBUGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=N2)C#N)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


